3-(Methoxymethyl)piperidin-2-one
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Overview
Description
3-(Methoxymethyl)piperidin-2-one is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxymethyl group attached to the third carbon of the piperidin-2-one ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidin-2-one typically involves the alkylation of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to 3-(methoxymethyl)piperidine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar aprotic solvents
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 3-(Methoxymethyl)piperidine.
Substitution: Substituted piperidin-2-one derivatives
Scientific Research Applications
3-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methoxymethyl group.
Piperidin-2-one: Similar to 3-(Methoxymethyl)piperidin-2-one but without the methoxymethyl substitution.
3-Methylpiperidin-2-one: A derivative with a methyl group instead of a methoxymethyl group.
Uniqueness: this compound is unique due to its methoxymethyl substitution, which imparts distinct chemical properties and reactivity. This substitution enhances its solubility and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H13NO2 |
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Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(methoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
QGFVOASZGAHLAL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCNC1=O |
Origin of Product |
United States |
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